
2-(Azetidin-3-yl)-5-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azetidin-3-yl)-5-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-nitropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of green and sustainable chemistry principles is often emphasized to minimize environmental impact and enhance the overall efficiency of the production process .
化学反応の分析
Types of Reactions
2-(Azetidin-3-yl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(Azetidin-3-yl)-5-nitropyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Azetidin-3-yl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and nitropyridine moiety contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
類似化合物との比較
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are structurally similar and have been investigated as novel GABA derivatives.
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the preparation of various peptides.
Uniqueness
2-(Azetidin-3-yl)-5-nitropyridine is unique due to the presence of both an azetidine ring and a nitropyridine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
2-(azetidin-3-yl)-5-nitropyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
InChIキー |
JTQTZIQUGVHVQA-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=NC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




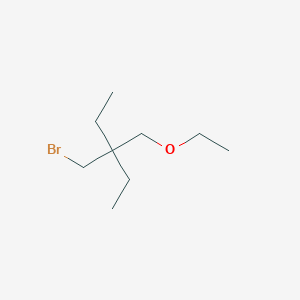
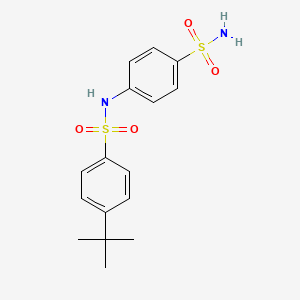
![methyl({2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl})amine hydrochloride](/img/structure/B13582982.png)
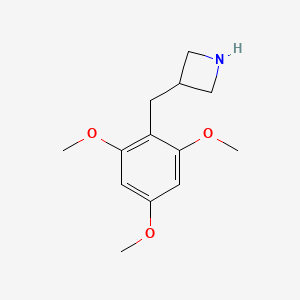
![6-(Methoxymethyl)benzo[d]isoxazol-3-amine](/img/structure/B13582987.png)

![2-(3-Bromo-2,2-dimethylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13582990.png)
![N-(4-aminobutyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13582994.png)
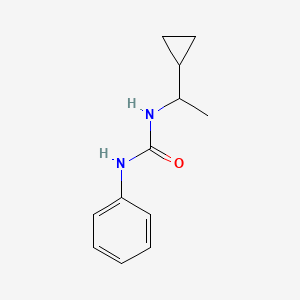
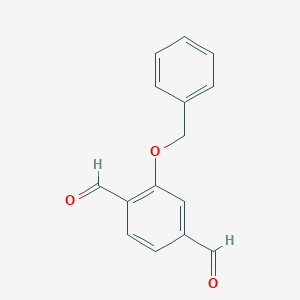
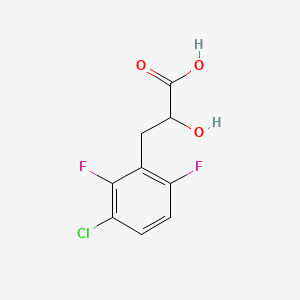
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
